

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fosgonimeton

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Fosgonimeton (ATH-1017) is a novel, small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. It is being developed as a potential therapeutic for neurodegenerative diseases, including Alzheimer's disease. As a prodrug, fosgonimeton is rapidly converted to its active metabolite, ATH-1001, following subcutaneous administration. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosgonimeton and its active metabolite, based on data from clinical and preclinical studies. The document includes detailed summaries of quantitative PK parameters, methodologies of key experiments, and visual representations of its mechanism of action and experimental workflows.

## Introduction

Fosgonimeton is designed to enhance the activity of the HGF/MET system, which is crucial for neuronal survival, growth, and synaptic function.<sup>[1]</sup> In neurodegenerative conditions like Alzheimer's disease, this signaling pathway may be impaired. By positively modulating the HGF/MET system, fosgonimeton aims to provide neuroprotective and regenerative effects. This guide synthesizes the available technical data on fosgonimeton to serve as a resource for professionals in the field of drug development and neuroscience.

## Pharmacokinetics

Fosgonimeton is administered subcutaneously and is rapidly absorbed and converted into its active metabolite, ATH-1001.<sup>[2]</sup> The pharmacokinetic profile has been characterized in healthy young and elderly volunteers, as well as in patients with Alzheimer's disease.<sup>[3]</sup>

## Absorption and Distribution

Following subcutaneous injection, fosgonimeton reaches maximum plasma concentrations (Tmax) at approximately 0.25 hours.<sup>[2]</sup> It is then quickly converted to ATH-1001, which has a Tmax of about 0.5 hours.<sup>[2]</sup> Preclinical studies in mice have demonstrated that both fosgonimeton and its active metabolite can cross the blood-brain barrier.

## Metabolism and Elimination

Fosgonimeton has a short plasma half-life (t<sub>1/2</sub>) of approximately 0.3 hours, while its active metabolite, ATH-1001, has a half-life of about 1.5 hours.<sup>[2]</sup> At higher doses ( $\geq 40$  mg), a terminal elimination phase for ATH-1001 with a half-life of approximately 5 hours has been observed.<sup>[2]</sup> Both compounds are typically cleared from the plasma within 24 hours, and no significant accumulation has been noted with once-daily dosing.<sup>[2][3]</sup>

## Dose Proportionality

Pharmacokinetic studies have demonstrated that the plasma concentrations of both fosgonimeton and ATH-1001 increase in a dose-proportional manner following single and multiple subcutaneous doses.<sup>[2][3]</sup>

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for fosgonimeton's active metabolite, ATH-1001, from a Phase 1, single ascending dose study in healthy young male subjects.

Table 1: Pharmacokinetic Parameters of ATH-1001 After Single Subcutaneous Doses of Fosgonimeton in Healthy Young Males<sup>[2]</sup>

| Dose of Fosgonimeton (mg) | Cmax (ng/mL) [Mean (SD)] | Tmax (hr) [Median (Range)] | AUC0-inf (ng*hr/mL) [Mean (SD)] | t1/2 (hr) [Mean (SD)] |
|---------------------------|--------------------------|----------------------------|---------------------------------|-----------------------|
| 2                         | 13.9 (3.2)               | 0.5 (0.5-1.0)              | 33.3 (9.1)                      | 1.5 (0.3)             |
| 6                         | 41.8 (11.5)              | 0.5 (0.5-1.0)              | 104 (28.4)                      | 1.6 (0.3)             |
| 20                        | 139 (32.1)               | 0.5 (0.5-1.0)              | 345 (88.7)                      | 1.6 (0.2)             |
| 40                        | 289 (88.6)               | 0.5 (0.5-1.0)              | 754 (203)                       | 1.8 (0.4)             |
| 60                        | 413 (123)                | 0.5 (0.5-1.0)              | 1140 (311)                      | 1.9 (0.4)             |
| 90                        | 586 (143)                | 0.5 (0.5-1.0)              | 1650 (412)                      | 2.0 (0.4)             |

## Pharmacodynamics

The pharmacodynamic effects of fosgonimeton are linked to its positive modulation of the HGF/MET signaling pathway, leading to neurotrophic and procognitive outcomes.

## Mechanism of Action: HGF/MET Signaling Pathway

Fosgonimeton's active metabolite, ATH-1001, enhances the binding of HGF to its receptor, MET. This activation triggers the phosphorylation of the MET receptor and initiates downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways.[\[2\]](#) These pathways are integral to promoting cell survival, growth, and synaptic plasticity.



[Click to download full resolution via product page](#)

### Fosgonimeton's Mechanism of Action

## Preclinical Evidence

In preclinical models, the active metabolite of fosgonimeton has demonstrated the ability to protect neurons from various toxic insults.<sup>[4]</sup> Furthermore, in a rat model of scopolamine-induced amnesia, treatment with the active metabolite led to a reversal of cognitive deficits.<sup>[4]</sup>

## Clinical Pharmacodynamics

In a Phase 1 clinical trial, fosgonimeton demonstrated target engagement in the central nervous system.<sup>[3]</sup> Treatment with fosgonimeton led to a significant and sustained increase in gamma power as measured by quantitative electroencephalogram (qEEG).<sup>[3]</sup> In subjects with Alzheimer's disease, fosgonimeton treatment resulted in a statistically significant normalization of the P300 event-related potential (ERP) latency, a neurophysiological marker of cognitive processing speed.<sup>[3]</sup>

## Experimental Protocols

### Phase 1 Clinical Trial (NCT03298672)

This study was a randomized, placebo-controlled, double-blind trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of fosgonimeton.[3]

- Study Population: The trial included three cohorts: healthy young male subjects (n=48, ages 18-45), healthy elderly subjects (n=29, ages 60-85), and subjects with Alzheimer's disease (n=11, ages 55-85).[3]
- Dosing:
  - Single Ascending Dose (Healthy Young): 2, 6, 20, 40, 60, or 90 mg subcutaneous injection.[3]
  - Multiple Ascending Dose (Healthy Elderly): 20, 40, 60, or 80 mg subcutaneous injection daily for 9 days.[3]
  - Fixed Dose (AD Subjects): 40 mg subcutaneous injection daily for 9 days.[3]
- Pharmacokinetic Sampling: Blood samples for PK analysis were collected at predose and at multiple time points up to 48 hours post-dose for the single-dose cohort and at predose on days 1-9 and at multiple time points on days 1 and 9 for the multiple-dose cohorts.[2]
- Pharmacodynamic Assessments:
  - qEEG: Resting-state EEG was recorded at baseline and at 1 and 3 hours post-dose on days 1, 4, and 8.[3]
  - ERP P300: An auditory oddball paradigm was used to elicit the P300 response, with recordings taken at the same time points as the qEEG.[3]



[Click to download full resolution via product page](#)

### Phase 1 Clinical Trial Workflow

## Preclinical Scopolamine-Induced Amnesia Model

This *in vivo* model was used to assess the procognitive effects of fosgonimeton's active metabolite.<sup>[4]</sup>

- Animals: Male Sprague-Dawley rats were used.
- Procedure:
  - Animals were habituated to the testing environment.
  - Amnesia was induced by intraperitoneal injection of scopolamine (a cholinergic antagonist).
  - Animals were then treated with either vehicle or fosgonimeton's active metabolite.

- Cognitive function was assessed using a passive avoidance task, which measures fear-motivated memory.

## Conclusion

Fosgonimeton demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to its active metabolite, dose-proportional exposure, and no accumulation with daily dosing. The pharmacodynamic data from both preclinical and clinical studies provide evidence of target engagement in the central nervous system and suggest a potential for neurotrophic and procognitive effects. These findings support the continued investigation of fosgonimeton as a novel therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fosgonimeton]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10860400#pharmacokinetics-and-pharmacodynamics-of-fosgonimeton>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)